molecular formula C14H25N7O3 B14069222 Bursin

Bursin

Cat. No.: B14069222
M. Wt: 339.39 g/mol
InChI Key: DIBAKBGYJUCGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bursin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .

Industrial Production Methods

For large-scale production, this compound can be produced using recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified using techniques such as affinity chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Bursin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study the structure-activity relationships of this compound .

Scientific Research Applications

Bursin has a wide range of scientific research applications, including:

Mechanism of Action

Bursin exerts its effects by binding to specific receptors on the surface of B-cells, leading to their differentiation and proliferation. The molecular targets include receptors involved in the cyclic guanosine monophosphate pathway, which plays a crucial role in B-cell signaling. This compound also modulates the expression of cytokines such as interleukin-2, interleukin-4, and interferon-gamma, enhancing the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific ability to induce B-cell differentiation and its potential as a vaccine adjuvant. Its small size and specific amino acid sequence confer distinct biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C14H25N7O3

Molecular Weight

339.39 g/mol

IUPAC Name

2,6-diamino-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23)

InChI Key

DIBAKBGYJUCGDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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